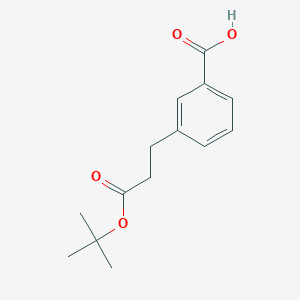

3-(3-Tert-butoxy-3-oxopropyl)benzoic acid

Description

Properties

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)8-7-10-5-4-6-11(9-10)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLAQZSYRWWEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Tert-butoxy-3-oxopropyl)benzoic acid CAS number and identifiers

Orthogonal Linker Design in Medicinal Chemistry

Part 1: Core Directive & Introduction

3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (CAS: 2005470-83-5) represents a critical class of bifunctional linkers used in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DELs). Its structural utility lies in its orthogonal protection strategy : the molecule features a free benzoic acid moiety ready for immediate coupling to amines (via amide bond formation), while the aliphatic carboxyl group is masked as an acid-labile tert-butyl ester.

This design allows researchers to sequentially elaborate the molecule—first attaching a warhead or ligand to the benzoic acid, then deprotecting the aliphatic ester under acidic conditions (e.g., TFA/DCM) to reveal a second carboxylic acid for further conjugation. This stepwise control is paramount in avoiding polymerization and ensuring regioselectivity in complex molecule synthesis.

Part 2: Chemical Identifiers & Properties

The following table summarizes the physicochemical properties and identifiers for this compound.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 2005470-83-5 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Physical State | Solid (White to Off-white powder) |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, MeOH); Insoluble in water |

| pKa (Predicted) | ~4.2 (Benzoic acid), ~4.8 (Aliphatic acid, after deprotection) |

| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Stability | Stable under basic conditions; Labile to strong acids (TFA, HCl) |

Part 3: Synthetic Logic & Experimental Protocols

The synthesis of this compound typically employs a Heck Cross-Coupling followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to the high regioselectivity and avoidance of harsh conditions that might hydrolyze the ester prematurely.

Step 1: Heck Coupling (Formation of the Alkene Intermediate)

Objective: Couple 3-iodobenzoic acid with tert-butyl acrylate to form (E)-3-(3-tert-butoxy-3-oxoprop-1-en-1-yl)benzoic acid.

-

Reagents: 3-Iodobenzoic acid (1.0 eq), tert-Butyl acrylate (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 10 mol%), Triethylamine (Et₃N, 2.5 eq).

-

Solvent: DMF (Dimethylformamide), anhydrous.

-

Conditions: 100°C, 12–16 hours, Inert atmosphere (N₂).

Protocol:

-

Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).

-

Add anhydrous DMF (0.2 M concentration relative to substrate) and Et₃N (2.5 eq).

-

Add tert-butyl acrylate (1.2 eq) via syringe.

-

Degas the mixture by bubbling nitrogen for 15 minutes.

-

Heat to 100°C with stirring for 12 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]⁺ = 249.11 for the alkene).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (carefully, to pH ~4), water, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) to isolate the unsaturated intermediate.

Step 2: Catalytic Hydrogenation (Saturation of the Linker)

Objective: Reduce the alkene double bond to a saturated alkane chain without affecting the aromatic ring or the tert-butyl ester.

-

Reagents: 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂, balloon pressure).

-

Solvent: MeOH (Methanol) or EtOAc/MeOH (1:1).

-

Conditions: Room Temperature (RT), 4–6 hours.

Protocol:

-

Dissolve the alkene intermediate from Step 1 in MeOH (0.1 M).

-

Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Purge the flask with hydrogen gas (balloon) three times.

-

Stir vigorously at RT under H₂ atmosphere for 4–6 hours. Monitor by LC-MS (Disappearance of alkene peak; appearance of product mass 250.29).

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure to yield this compound as a white solid.

Visualization: Synthetic Pathway

Figure 1: Synthetic route via Heck coupling and catalytic hydrogenation.[1][2][3][4][5]

Part 4: Applications in Drug Discovery

The primary utility of this compound is in Linkerology —the science of designing spacers that connect two pharmacophores.

1. PROTAC Linker Synthesis

In PROTAC design, the linker length and composition critically affect the ternary complex formation (Target Protein - PROTAC - E3 Ligase). This compound provides a 3-carbon aliphatic spacer (plus the phenyl ring rigidity) which is often optimal for avoiding steric clashes while maintaining metabolic stability compared to PEG linkers.

-

Workflow:

-

Amide Coupling 1: The free benzoic acid is coupled to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative).

-

Deprotection: The tert-butyl ester is cleaved with TFA/DCM to reveal the aliphatic acid.

-

Amide Coupling 2: The newly revealed acid is coupled to the target protein ligand (Warhead).

-

2. DNA-Encoded Libraries (DEL)

In DEL synthesis, bifunctional building blocks are essential. The orthogonal protection allows for the attachment of the molecule to the DNA-tagged headpiece via the free acid, followed by library expansion at the ester end after deprotection.

Visualization: PROTAC Linker Strategy

Figure 2: Orthogonal deprotection strategy in PROTAC synthesis.

Part 5: Handling & Safety

-

Hazards: Like many benzoic acid derivatives, this compound may cause skin and eye irritation (H315, H319). The tert-butyl ester is flammable in bulk; handle away from open flames.

-

Storage: Store at -20°C. The ester is sensitive to moisture over long periods; keep desiccated.

-

Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

-

ChemicalBook. (2024). This compound Product Page. ChemicalBook. Link

-

Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. Link (Cited for general orthogonal protection strategies in library synthesis).

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link (Cited for linker design principles).

-

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. Link (Cited for the synthetic methodology).

Sources

- 1. Diisopropyl azodicarboxylate | C8H14N2O4 | CID 5363146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisopropyl azodicarboxylate | CAS 2446-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 2446-83-5: Diisopropyl azodicarboxylate | CymitQuimica [cymitquimica.com]

- 4. Diisopropyl azodicarboxylate | 2446-83-5 [chemicalbook.com]

- 5. Diisopropyl azodicarboxylate(2446-83-5) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 3-tert-Butoxy-3-oxopropanoic Acid: A Versatile Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-tert-butoxy-3-oxopropanoic acid, a key intermediate in pharmaceutical and chemical research.

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-tert-Butoxy-3-oxopropanoic acid, also widely known as mono-tert-butyl malonate, has emerged as a cornerstone intermediate, valued for its unique combination of a reactive carboxylic acid and a sterically hindered tert-butyl ester. This differential reactivity allows for selective chemical transformations, making it an invaluable tool in the synthesis of a diverse array of molecules, from active pharmaceutical ingredients (APIs) to specialized chemical probes.

This technical guide provides a comprehensive overview of 3-tert-butoxy-3-oxopropanoic acid, detailing its chemical identity, physicochemical properties, synthesis, and key applications in drug discovery and development. We will delve into its role as a fundamental building block, its function as an enzyme inhibitor, and its potential as a linker in bioconjugation, offering field-proven insights and detailed experimental protocols to support its practical application in the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental identifiers and properties is crucial for its effective use in research and development.

Chemical Identifiers:

These identifiers provide an unambiguous representation of the molecule's structure, essential for database searches and computational modeling.

Physicochemical Properties:

The physical and chemical properties of 3-tert-butoxy-3-oxopropanoic acid are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Melting Point | 19-20 °C | [1] |

| Boiling Point | 90 °C at 2 mmHg | [1] |

| Density | 1.04 g/mL at 25 °C | [1] |

| Solubility | Soluble in ethanol | [1] |

| pKa | 2.92 ± 0.32 (Predicted) | [1] |

Synthesis of 3-tert-Butoxy-3-oxopropanoic Acid

The synthesis of 3-tert-butoxy-3-oxopropanoic acid is well-established, with several reported methods. A common and efficient approach involves the reaction of Meldrum's acid with tert-butanol. The following is a detailed, step-by-step protocol based on established literature.[3]

Experimental Protocol: Synthesis from Meldrum's Acid

Materials:

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

tert-Butyl alcohol

-

Anhydrous acetonitrile (optional, as a solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge Meldrum's acid (1 equivalent) and an excess of tert-butyl alcohol (which can also serve as the solvent).

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess tert-butanol and any volatile byproducts.

-

The resulting crude product, 3-tert-butoxy-3-oxopropanoic acid, is often obtained as a colorless oil in high yield.[3]

Purification:

For most applications, the crude product is of sufficient purity. However, if further purification is required, flash column chromatography on silica gel can be employed.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective.

-

Procedure: Dissolve the crude oil in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Characterization:

The identity and purity of the synthesized 3-tert-butoxy-3-oxopropanoic acid should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 10.51 (br s, 1H, COOH), 3.35 (s, 2H, CH₂), 1.42 (s, 9H, C(CH₃)₃).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 171.8, 166.3, 81.9, 42.1, 27.9.[3]

-

Mass Spectrometry (HR-FAB): m/z calculated for C₇H₁₃O₄ [M+H]⁺ 161.0814, found 161.0809.[3]

Caption: Mechanism of Aminoacylase Inhibition.

Potential as a Linker in Bioconjugation

The bifunctional nature of 3-tert-butoxy-3-oxopropanoic acid also makes it an attractive candidate for use as a chemical linker in bioconjugation. [4][5][6][7]In the context of antibody-drug conjugates (ADCs), linkers play a critical role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and timely release at the target site.

The carboxylic acid moiety of mono-tert-butyl malonate can be activated to react with nucleophilic residues on an antibody, such as lysine, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid. This newly formed carboxyl group can then be used to attach a payload molecule, or it can be further modified to create a more complex linker system. This strategy allows for the creation of a stable linkage with the potential for controlled release of the drug.

Caption: Role as a Linker in ADCs.

Conclusion

3-tert-Butoxy-3-oxopropanoic acid is a deceptively simple molecule with profound utility in the fields of organic synthesis and drug discovery. Its unique bifunctional nature, with a readily reactive carboxylic acid and a stable yet cleavable tert-butyl ester, provides chemists with a powerful tool for the controlled and strategic synthesis of complex molecules. From its role as a key building block in the synthesis of APIs to its function as a transition-state analogue inhibitor of aminoacylases and its potential as a versatile linker in bioconjugation, mono-tert-butyl malonate continues to be a compound of significant interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers, scientists, and drug development professionals to effectively harness the potential of this valuable chemical intermediate in their own endeavors.

References

-

Röhm, K. H. (1989). Butylmalonate is a transition state analogue for aminocylase I. FEBS Letters, 250(2), 191-194. Available at: [Link]

-

Organic Syntheses. Diethyl tert-butylmalonate. Available at: [Link]

-

Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available at: [Link]

-

Wikipedia. Transition state analog. Available at: [Link]

-

Cytiva. Sample Preparation for Chromatographic Purification. Available at: [Link]

-

Organic Syntheses. Procedure. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

PubChem. 3-(Tert-butoxy)-3-oxopropanoic acid. Available at: [Link]

-

St. Amant, A. H., & Van de Bittner, K. C. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(9), 239. Available at: [Link]

- Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.

- Google Patents. WO2024008102A1 - Linker for conjugation.

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

- 1. mono-tert-Butyl malonate 95 40052-13-9 [sigmaaldrich.com]

- 2. Mono-tert-butyl Malonate | CymitQuimica [cymitquimica.com]

- 3. 3-tert-Butoxy-3-oxopropanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Comprehensive Safety & Handling Whitepaper: 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid

Executive Summary

In modern drug development, bifunctional intermediates like 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid present unique handling challenges that transcend standard Safety Data Sheet (SDS) templates. This compound features two distinct reactive moieties: a biologically active benzoic acid core and a sterically hindered tert-butyl ester . While the tert-butyl ester provides excellent metabolic stability against enzymatic cleavage in biological matrices[1], its extreme sensitivity to acidic environments requires rigorous, mechanistically informed safety and handling protocols.

This technical guide provides researchers and process chemists with an authoritative framework for managing the physicochemical vulnerabilities, toxicological hazards, and experimental workflows associated with this compound.

Structural Vulnerabilities & Physicochemical Profiling

The dual nature of this molecule creates an inherent structural tension. The free carboxylic acid on the benzoic ring lowers the local pH in unbuffered solutions, creating an environment that can auto-catalyze the degradation of the molecule's own tert-butyl ester group.

The Tert-Butyl Ester Moiety: Acid-Catalyzed Lability

Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis, a process that cleaves the ester to yield tert-butanol and the corresponding carboxylic acid[2]. Even mildly acidic conditions (pH < 7) can initiate this cleavage. In synthetic workflows, unreacted acidic reagents or the compound's own benzoic acid moiety can lower the pH of the aqueous phase during extraction, leading to rapid, irreversible hydrolysis[2]. Conversely, these esters demonstrate remarkable stability in gastrointestinal and plasma environments, resisting hydrolysis by carboxylesterase enzymes (e.g., CES1), making them highly valuable in prodrug design[1].

The Benzoic Acid Moiety: pKa and Auto-Catalysis

Benzoic acid derivatives typically possess a pKa of approximately 4.0 to 4.2. Because the pKa is significantly below neutral pH, dissolution in unbuffered aqueous or protic solvents will yield a mildly acidic solution. This necessitates the use of mild bases (e.g., saturated sodium bicarbonate) during purification and storage to neutralize the acid and protect the distal ester[2].

Mechanistic pathway of acid-catalyzed hydrolysis and hepatic metabolism.

Mechanistic Toxicology & Hazard Identification

Understanding the causality behind the toxicity of this compound is critical for establishing effective personal protective equipment (PPE) and exposure controls.

Dermatological Hazards (Skin Irritation & Urticaria)

The severity of skin irritation caused by organic acids is directly correlated with their acid strength (pKa). Clinical studies on homologous series of benzoic acid derivatives demonstrate that for compounds with a pKa ≤ 4, skin irritation rapidly increases[3]. Furthermore, benzoic acid derivatives are known to induce immediate, non-immunological contact urticaria (erythematous swelling) upon skin contact[4]. This is a direct irritant reaction—likely mediated via a cholinergic mechanism—that does not require a prior sensitization phase, meaning first-time exposure can trigger a severe localized response[4].

Systemic Toxicity & Mitochondrial Inhibition

If systemically absorbed (via inhalation of dust/aerosols or accidental ingestion), the benzoic acid moiety is rapidly metabolized in the liver. The primary detoxification pathway involves conjugation with glycine to form hippuric acid, which is subsequently excreted in the urine[4]. However, if this conjugation pathway is saturated by high-dose exposure, the free acid can accumulate and inhibit mitochondrial respiration, leading to cellular toxicity and a reduction in cellular aspartate concentrations[4].

Quantitative Data Summaries

Table 1: Physicochemical & Toxicological Parameters

| Parameter | Value / Description | Mechanistic Implication |

| Target pH for Stability | 7.0 – 9.0 | Prevents acid-catalyzed cleavage of the tert-butyl ester[2]. |

| Primary Hepatic Enzyme | Glycine N-acyltransferase | Detoxifies the benzoic acid core into excretable hippuric acid[4]. |

| Dermatological Risk | Non-immunological Urticaria | Direct cholinergic irritation; requires immediate decontamination[4]. |

| CES1 Stability | High (>50% remaining at 1h) | Resists enzymatic hydrolysis in plasma/GI tract compared to alkyl esters[1]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible safety, the following protocols are designed as self-validating systems. Each workflow includes mandatory verification steps to prevent compound degradation and personnel exposure.

Protocol 1: Safe Liquid-Liquid Extraction & Workup

Objective: Isolate the compound from a crude synthetic mixture without triggering auto-catalytic or reagent-induced hydrolysis of the tert-butyl ester.

-

Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the solvent completely under reduced pressure (rotary evaporation) prior to aqueous workup. Causality: Water-miscible solvents pull water into the organic phase, accelerating hydrolysis.

-

Reconstitution: Redissolve the crude residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2].

-

Alkaline Buffering (Critical Step): Add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to the separatory funnel. Causality: NaHCO₃ neutralizes the free benzoic acid moiety and any acidic synthetic byproducts, preventing the pH from dropping below 7.

-

Validation Check: Extract a 1 mL aliquot of the aqueous layer and test with pH paper. Proceed only if the pH is strictly between 7 and 9. If pH < 7, add additional NaHCO₃[2].

-

Phase Separation: Vigorously shake and immediately separate the layers. Causality: Prolonged contact with aqueous phases, even at neutral pH, increases the statistical probability of hydrolysis[2].

-

Drying: Dry the organic layer over a neutral drying agent like anhydrous Sodium Sulfate (Na₂SO₄). Never use acidic drying agents.

Self-validating extraction workflow preventing tert-butyl ester hydrolysis.

Protocol 2: Dermatological Exposure Mitigation

Objective: Neutralize and remove the compound following accidental skin contact to prevent non-immunological contact urticaria.

-

Immediate Isolation: Upon contact, immediately halt work and remove contaminated gloves or lab coats.

-

Dry Wipe (First Pass): Because the compound is an organic acid with limited water solubility, gently wipe the affected area with a dry, clean tissue to remove bulk powder/liquid. Causality: Adding water immediately can spread the hydrophobic compound over a larger surface area.

-

Mild Soap & Copious Water: Wash the area with a mild, slightly basic laboratory soap and copious amounts of tepid water for a minimum of 15 minutes. The basicity of the soap helps deprotonate the benzoic acid, increasing its aqueous solubility and facilitating removal.

-

Observation: Monitor the site for 30 minutes. Urticarial swelling (erythema) typically occurs within 15 to 30 minutes of exposure[4]. If swelling or severe irritation persists, seek occupational medical evaluation.

References

- Preventing hydrolysis of Tert-butyl 6-bromohexanoate during workup. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExOyWYcur5p4YpfoCd5sy6fkBluCS7cs1LtKLKch8Q40_fmF4SunlbkB6lnLn3oyNQDwIrL8j7uunTgRRp3XugeT1qr2eF_Vh6B-oaIjQ2g2HX0RC9QAgYJ87ISS_75sskstNpRMUiCwPE9CBrtlEKKr-JxQqnGVcSOpmWy-t_osP5lokcRExHJ8ud43jAyrpoDR1Ko7JQ_jkfl2Za_Dg=]

- Relationship of PKA and Acute Skin Irritation in Humans. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEniLs7h-Fu0TY3mfA9NaagCFrU8R39hYcnYOZhR-SkifrceTBHqBVAOlXuvenndMuEH2SXXnf7zRh3yB_CxiqFWx_azS_UCElv-w4AihHkYQ7jsSN3aqMt59syQOYHadjdxEab8oq10yuGcHjiqMz_5E8hAEsnQvqvczw2jOwuM1VYdqQ-r309PXdOIiYKUUKiU_rKicmqe6wS-656GknYjk3RqLc=]

- Benzoic acid and alkali benzoates. Publisso (MAK Collection for Occupational Health and Safety).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBK7HzAORksOTccuCCQWYnP7xjidzHFZOdpNjfWxGNCi5w53-ErSEO4_gBgAezDYzer-81yJibcpnqeHu8knOKTASFIOAFB5nO2UnRBKmleTkV5bOwyWkbFx4MqTUmbAbxGUhu5x8Ep2JO1Bx-Vy1wAEb7nT3N7h-KVywol3SaMh5e7AKJYSp-KVImIDWTZWRAgr9qvclMu44WdUsbhQioQf1_C1Hvpes=]

- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwXGW8Kp9IoHD09ROlKI0u5U_IWo4i2hNSjODuNkto_AsVvvXQp74NPueQRpcDc6vSNZNuwGHCuNUqyBclELL8vwZd9KDD0Ix6NLW6FrCPdU7WKzXFzqMNpj2WsRM3ooU1dXXfbO8wMbIddca0RDqH]

Sources

Physicochemical Profiling of tert-Butyl Benzoic Acid Derivatives: Acidity, Ester Stability, and Synthetic Utility

Executive Summary

Context: The tert-butyl group (

Core Thesis: Understanding the physicochemical behavior of these derivatives requires a bifurcation of the concept of "acidity":

-

Thermodynamic Acidity (

): Applies to the free acid derivatives (e.g., 4-tert-butylbenzoic acid), governed by the Hammett equation and steric inhibition of resonance.[1] -

Kinetic Stability (Acid Lability): Applies to the tert-butyl ester, governed by the

hydrolysis mechanism via stable carbocation intermediates.[1]

Thermodynamic Acidity: tert-Butyl Benzoic Acids[1]

The acidity of benzoic acid derivatives is dictated by the stability of the conjugate base (carboxylate anion).[1] The tert-butyl group influences this stability through Inductive Effects (+I) and Steric Effects .[1]

Electronic Effects (The Hammett Correlation)

The tert-butyl group is electron-donating.[1] By donating electron density into the benzene ring (and subsequently the carboxylate), it destabilizes the negative charge of the anion, making the derivative a weaker acid (higher

Quantitative Prediction:

Using the Hammett equation:

-

(Benzoic acid)

-

(Reaction constant for benzoic acid ionization)

-

(para-tert-butyl)

-

(meta-tert-butyl)

Calculated vs. Experimental Values:

The Ortho-Effect Anomaly

Substituents in the ortho position (2-tert-butyl) exert massive steric hindrance.[1] This forces the carboxyl group out of planarity with the benzene ring, breaking conjugation.

-

Steric Inhibition of Resonance (SIR): In the neutral acid, the loss of resonance destabilizes the molecule.[1] However, the ortho-substituent also prevents the carboxylate anion from solvating effectively.

-

Net Result: Unlike smaller ortho-groups (which usually increase acidity), the massive tert-butyl group creates a complex environment where the acid is often comparable to or slightly weaker than the para isomer due to solvation hindrance, though specific values are solvent-dependent.[1]

Comparative Data Table

| Compound | Position | Substituent Effect | Experimental | ||

| Benzoic Acid | - | Reference | 0.00 | 4.20 | 1.87 |

| 4-tert-Butylbenzoic acid | Para | +I (Inductive), +R (Hyperconj.) | -0.20 | 4.38 - 4.40 | 3.85 |

| 3-tert-Butylbenzoic acid | Meta | +I (Inductive only) | -0.10 | 4.28 - 4.30 | 3.75 |

| 2-tert-Butylbenzoic acid | Ortho | Steric Inhibition of Resonance | N/A | ~4.2 - 4.4 * | 3.60 |

*Note: Ortho values fluctuate significantly based on solvent ionic strength due to steric hindrance of solvation.[1]

The tert-Butyl Ester: A Case of Kinetic Lability

Note: tert-Butyl esters are neutral species at physiological pH.[1] When researchers ask for the "pK_a of the ester," they often refer to the rate of hydrolysis or the

The Hydrolysis Mechanism

Unlike methyl or ethyl esters (which hydrolyze via

Why this matters: The reaction rate is independent of water concentration (unimolecular) and depends entirely on the stability of the tert-butyl cation.[1] This makes these esters robust to basic hydrolysis but highly sensitive to acidic conditions (e.g., TFA).[1]

Visualization of the Mechanism

Caption: The

Experimental Protocols

Protocol A: Potentiometric Determination (Sirius T3 Method)

For determining the thermodynamic acidity of 4-tert-butylbenzoic acid.[1]

-

Preparation: Dissolve 1-2 mg of the substance in a co-solvent (e.g., Methanol/Water) if water solubility is

. -

Titration: Perform a "Fast-UV" triple titration using 0.1 M KOH and 0.1 M HCl.

-

Yasuda-Shedlovsky Extrapolation: Since tert-butyl derivatives are lipophilic, titrate in varying ratios of MeOH:H₂O (e.g., 30%, 40%, 50%).[1]

-

Calculation: Plot

vs. Dielectric Constant (-

Self-Validation: The

of the Yasuda-Shedlovsky plot must be

-

Protocol B: Assessing Ester Stability (Acid Lability)

For determining the cleavage rate of tert-butyl benzoate prodrugs.

-

Medium: Prepare Simulated Gastric Fluid (SGF) pH 1.2 or 50% TFA in DCM (for synthetic deprotection checks).

-

Incubation: Incubate the ester at

. -

Sampling: Aliquot at

min. -

Quenching: Immediately neutralize with

(aq) or dilute with cold Acetonitrile to stop kinetics. -

Analysis: Quantify the disappearance of Ester and appearance of Acid via HPLC-UV (254 nm).

-

Kinetics: Plot

vs. time. The slope

Structural-Activity Relationship (SAR) Logic[1]

The following diagram illustrates how the tert-butyl group affects the molecule depending on its attachment point (Ring vs. Ester).

Caption: Divergent physicochemical effects of the tert-butyl group based on structural placement.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid.[1] Retrieved from [Link][1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Classic reference for

values). -

Ingold, C. K. Structure and Mechanism in Organic Chemistry.[1] (Definitive text on

vs -

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Source for pKa measurement protocols in drug discovery).

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-tert-Butylbenzoic acid.[1] Retrieved from [Link][1]

Sources

Methodological & Application

procedure for selective hydrolysis of tert-butyl esters in benzoic acid derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Selective Hydrolysis of tert-Butyl Esters in Benzoic Acid Derivatives

Abstract: The tert-butyl (t-Bu) ester is a vital protecting group for carboxylic acids, particularly in the synthesis of complex molecules like active pharmaceutical ingredients (APIs). Its widespread use is due to its robustness under various synthetic conditions—including basic, nucleophilic, and reductive environments—and its clean removal under specific acidic conditions.[1][2] This application note provides a detailed guide to the selective hydrolysis of tert-butyl esters on benzoic acid derivatives, a common structural motif in medicinal chemistry. We will explore the underlying chemical principles, compare various deprotection methodologies, and provide detailed, field-proven protocols to ensure high-yield, selective cleavage while preserving other sensitive functionalities.

Core Principles: The Chemistry of the tert-Butyl Ester

The utility of the tert-butyl ester arises from a unique combination of steric and electronic properties. The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack, rendering it stable to many reagents.[1][2] However, its true value lies in its acid-lability.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester does not proceed through a typical acyl-oxygen cleavage pathway common to other esters. Instead, it undergoes a unimolecular (E1-type) elimination mechanism initiated by protonation of the ester oxygen.[3][4] This is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation, which subsequently deprotonates to form the volatile byproduct isobutylene.[3][5]

This mechanism is a cornerstone of its utility. Because it does not require a nucleophilic attack at the carbonyl, it can be performed under non-aqueous conditions, and the byproducts (isobutylene and the regenerated acid catalyst) are easily removed.[5][6]

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

The Challenge of Selectivity

In drug development, benzoic acid derivatives are often adorned with multiple functional groups, some of which may also be acid-sensitive (e.g., N-Boc carbamates, acetals, silyl ethers). The primary challenge is to choose conditions that selectively cleave the tert-butyl ester while leaving these other groups intact. This selectivity is governed by the relative rates of cleavage, which can be modulated by the choice of acid, solvent, temperature, and reaction time—a practical application of kinetic versus thermodynamic control principles.[7][8][9][10]

Methodologies for Selective Hydrolysis

The choice of reagent is critical and depends on the overall acid sensitivity of the substrate.

Strong Protic Acids: The Workhorse Method

Trifluoroacetic acid (TFA) is the most common and potent reagent for tert-butyl ester deprotection.[1][3] It is typically used in a chlorinated solvent like dichloromethane (DCM) or neat.

-

Rationale: TFA is a strong acid that efficiently catalyzes the cleavage. Its high volatility, along with that of the isobutylene byproduct and DCM solvent, simplifies workup, which often involves simple evaporation.[6][11]

-

Selectivity: This method offers limited selectivity. It will readily cleave other highly acid-labile groups such as N-Boc, trityl, and t-butyl ethers.[6][12] It is best suited for robust molecules where the tert-butyl ester is the only acid-sensitive group.

Milder Protic Acids: Enhancing Selectivity

For more delicate substrates, milder acidic conditions are necessary to achieve selective deprotection.

-

Aqueous Phosphoric Acid (H₃PO₄): An 85% aqueous solution of phosphoric acid in a solvent like toluene offers a greener and milder alternative to TFA.[1][13]

-

Rationale: The presence of water allows for a different reaction medium, and phosphoric acid is a weaker, non-volatile acid. This system can provide excellent selectivity.

-

Selectivity: It has been shown to be highly selective for tert-butyl esters and carbamates in the presence of other sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[13][14]

-

-

Formic Acid: Can be used for deprotection, particularly on sensitive systems like β-lactams.[4]

-

Rationale: Formic acid is a weaker acid than TFA, allowing for tunable reactivity. It can often be used at room temperature.

-

Selectivity: Offers moderate selectivity. Its effectiveness is highly substrate-dependent and may require careful optimization of reaction time and temperature.

-

Lewis Acids: A Different Approach

Lewis acids offer an alternative pathway for cleavage, which can sometimes provide unique selectivity.

-

Zinc Bromide (ZnBr₂): Used in an anhydrous solvent like DCM, ZnBr₂ is an effective Lewis acid for this transformation.[1][15]

-

Rationale: The Lewis acidic zinc coordinates to the ester oxygen, facilitating the cleavage to form the tert-butyl cation.

-

Selectivity: This method has demonstrated chemoselectivity for tert-butyl esters in the presence of certain amine protecting groups like PhF, although it is known to cleave N-Boc and N-trityl groups.[15][16][17]

-

Heterogeneous and Other Catalytic Methods

These methods simplify purification as the acid catalyst can be filtered off.

-

Solid-Supported Acids: p-Toluenesulfonic acid (p-TsOH) immobilized on silica or polystyrene can effectively cleave tert-butyl groups under mild conditions.[18]

-

Microwave Irradiation with p-TsOH: Combining p-TsOH with microwave irradiation in solvent-free conditions offers a rapid and efficient deprotection method for aromatic tert-butyl esters.[20]

Comparative Analysis of Deprotection Methods

The selection of a deprotection strategy should be based on the substrate's stability profile.

| Method | Reagents & Conditions | Selectivity Profile | Advantages | Disadvantages |

| Strong Acid | 20-50% TFA in DCM, 0°C to RT, 1-4h[12] | Low: Cleaves N-Boc, O-tBu, Trityl | Fast, reliable, volatile byproducts, well-established. | Corrosive, harsh conditions, not suitable for sensitive substrates. |

| Milder Acid | 85% aq. H₃PO₄ (5-10 eq) in Toluene, RT to 60°C, 4-12h[1] | High: Tolerates Cbz, Benzyl esters, TBDMS ethers.[13] | Environmentally benign, excellent selectivity, mild. | Slower reaction times, requires heating for some substrates. |

| Lewis Acid | ZnBr₂ (>5 eq) in DCM, RT, ~24h[16] | Moderate: Cleaves N-Boc but selective over PhF-amines.[15] | Useful for specific orthogonal strategies, mild conditions. | Requires large excess of reagent, can be slow. |

| Microwave | p-TsOH (2 eq), Microwave, solvent-free, 3-4 min[20] | Substrate dependent | Extremely fast, solvent-free, high yielding. | Requires specialized equipment, potential for thermal degradation. |

Detailed Experimental Protocols

Safety Precaution: Always handle strong acids like TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for robust substrates where selectivity is not a primary concern.

Materials:

-

tert-Butyl benzoate derivative (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (5-20 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Caption: General workflow for TFA-mediated deprotection.

Procedure:

-

Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (a 1:1 v/v mixture of TFA:DCM is common) to the stirred solution.[11]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Carefully dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

-

Purify the product by crystallization or flash column chromatography as needed.

Protocol 2: Selective Deprotection using Aqueous Phosphoric Acid

This protocol provides a milder alternative for substrates with other acid-sensitive groups.[1][7]

Materials:

-

tert-Butyl benzoate derivative (1.0 eq)

-

Toluene

-

85% Aqueous phosphoric acid (5-10 eq)

-

Water

-

Ethyl Acetate (or other suitable organic solvent)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the tert-butyl ester (1.0 eq) in toluene, add 85% aqueous phosphoric acid (5-10 eq).

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours. The reaction can also be run at room temperature, but may require longer times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers. Extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify as necessary.

Troubleshooting

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for milder methods), extending the reaction time, or adding more acid equivalents. For robust substrates, switching to a stronger acid system like TFA may be necessary.[7]

-

Low Yield After Workup: The resulting benzoic acid may have some water solubility. If product loss is suspected during aqueous workup, saturate the aqueous phase with NaCl before extraction and perform multiple extractions to maximize recovery.[7]

-

Side Product Formation: If degradation of the product is observed, particularly with TFA, run the reaction at 0 °C throughout and do not let it warm to room temperature. Ensure the workup is performed promptly upon reaction completion.

References

- Solid-supported acids as mild and versatile reagents for the deprotection of aromatic ethers.Thai Science.

- Tert-butyl esters Definition.Fiveable.

- Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid.Benchchem.

- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.Benchchem.

- An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection.Benchchem.

- How can I deprotect esters using TFA?ResearchGate.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?ResearchGate.

- Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides.Wordpress.

- Cleavage of the tert-butyl ester without affecting other functional groups.Benchchem.

- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.PubMed.

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.ACS Publications.

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).Benchchem.

- Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.ACS Publications.

- Deprotection of boc-protected compounds.Google Patents.

- Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.R&D World.

- Solid-Supported Acids as Mild and Versatile Reagents for the Deprotection of Aromatic Ethers.ThaiScience.

- Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst.ResearchGate.

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc.

- Aqueous phosphoric acid as a mild reagent for deprotection.J. Org. Chem. 2006, 71, 9045-9050.

- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.Google Patents.

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.ResearchGate.

- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.Benchchem.

- tert-Butyl Ethers.Organic Chemistry Portal.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.Synlett 2024, 35, 235-239.

- Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions.Synthetic Communications, 34:16, 2979-2983.

- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.Semantic Scholar.

- Thermodynamic and kinetic reaction control.Wikipedia.

- Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts.

- Kinetic control vs. thermodynamic control.YouTube.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.Arkivoc.

- Thermodynamic and Kinetic Products.Master Organic Chemistry.

- Kinetic vs Thermodynamic Control.Imperial College London.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rdworldonline.com [rdworldonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. tert-Butyl Ethers [organic-chemistry.org]

- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Solid-supported acids as mild and versatile reagents for the deprotection of aromatic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thaiscience.info [thaiscience.info]

- 20. tandfonline.com [tandfonline.com]

Application Note: Utilizing 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid as a Bifunctional Linker in Solid-Phase Peptide Synthesis

Executive Summary

The design of highly specific heterobifunctional molecules—such as Proteolysis-Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs)—requires precise control over linker spatial dynamics and synthetic orthogonality. 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid has emerged as a critical bifunctional building block in Solid-Phase Peptide Synthesis (SPPS).

This molecule features an aromatic carboxylic acid that provides a rigid spatial vector, coupled with a flexible aliphatic propyl chain terminating in a tert-butyl (tBu) protected ester[1]. This unique structural dichotomy allows chemists to sequentially couple the rigid benzoic acid moiety to a peptide sequence on-resin, followed by global deprotection to liberate the aliphatic carboxylic acid for downstream solution-phase conjugation to payloads or E3 ligase ligands[2].

Mechanistic Rationale & Chemical Dynamics

Orthogonal Protection Strategy

In standard Fmoc-based SPPS, the N-terminal protecting group (Fmoc) is removed under basic conditions (typically 20% piperidine in DMF). The tert-butyl ester of the linker is highly stable to these basic conditions, preventing premature chain branching or polymerization. The bulky tBu group provides significant steric hindrance, shielding the carbonyl group from nucleophilic attack during subsequent on-resin modifications[3].

Structural Rigidity vs. Flexibility

The efficacy of PROTACs and PDCs is highly dependent on the linker's exit vector and conformational flexibility. The benzoic acid moiety restricts the degrees of freedom at the attachment site (often an N-terminal amine or a lysine side-chain), which can enhance target binding affinity by minimizing the entropic penalty upon complex formation[1]. Conversely, the propyl chain provides sufficient flexibility to allow the downstream warhead (e.g., a Cereblon or VHL binder) to adopt the necessary orientation for ternary complex formation.

Coupling Causality: Overcoming Aromatic Hindrance

Aromatic carboxylic acids are inherently less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl carbon. To achieve quantitative coupling yields on solid support, highly efficient coupling reagents are mandatory. While HATU/DIPEA is traditionally used, the DIC/OxymaPure system is increasingly preferred. DIC/Oxyma prevents the formation of guanidinium byproducts (a known risk with uronium salts like HATU when pre-activation is slow) and offers superior hydrolytic stability and a greener solvent profile[4].

Experimental Workflows & Protocols

Protocol A: On-Resin Coupling of this compound

This protocol assumes the peptide chain has been fully elongated on a Rink Amide or Wang resin, and the final N-terminal Fmoc group has been removed.

Reagents Required:

-

Peptide-Resin (e.g., 0.1 mmol scale)

-

This compound (0.3 mmol, 3.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq)

-

OxymaPure (0.3 mmol, 3.0 eq)

-

Dimethylformamide (DMF, peptide synthesis grade)

Step-by-Step Procedure:

-

Resin Preparation: Wash the Fmoc-deprotected peptide-resin with DMF (5 × 3 mL) to ensure complete removal of residual piperidine. Causality: Trace piperidine will consume the activated ester, drastically reducing coupling efficiency.

-

Pre-activation: In a separate vial, dissolve the linker (3.0 eq) and OxymaPure (3.0 eq) in 2 mL of DMF. Add DIC (3.0 eq) and stir for 3 minutes at room temperature. Causality: The 3-minute pre-activation forms the highly reactive Oxyma ester, which is crucial for overcoming the resonance stabilization of the benzoic acid.

-

Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently for 2 hours at room temperature.

-

Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (yellow color) indicates complete coupling. If positive, repeat steps 2-3.

-

Washing: Wash the resin with DMF (5 × 3 mL) followed by Dichloromethane (DCM) (5 × 3 mL) to prepare for cleavage.

Protocol B: Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes the tBu protecting group, liberating the aliphatic carboxylic acid.

Reagents Required:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Ultrapure Water (H₂O)

-

Cold Diethyl Ether

Step-by-Step Procedure:

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O (v/v/v). Causality: The acid-catalyzed cleavage of the tBu ester generates a highly reactive tert-butyl carbocation. TIS and water act as nucleophilic scavengers to trap this cation, preventing the irreversible alkylation of electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Cysteine)[3].

-

Cleavage Reaction: Add 10 mL of the cocktail per 1 gram of dry resin. Agitate at room temperature for 2.5 to 3 hours. Note: tBu esters of aliphatic chains typically require at least 2 hours for complete acidolytic removal.

-

Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptide. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

Quantitative Data Analysis

To ensure optimal synthesis, the choice of coupling reagents and cleavage cocktails must be data-driven. The tables below summarize the expected efficiencies based on established SPPS methodologies.

Table 1: Coupling Reagent Comparison for Benzoic Acid Derivatives

| Coupling System | Equivalents | Solvent | Reaction Time | Expected Yield | Byproduct Risk |

|---|---|---|---|---|---|

| DIC / OxymaPure | 3.0 | DMF | 2 hours | >98% | Very Low[4] |

| HATU / DIPEA | 3.0 | DMF | 1.5 hours | ~95% | Moderate (Guanidinylation) |

| HBTU / DIPEA | 4.0 | DMF | 3 hours | ~85% | High (Sluggish kinetics) |

Table 2: Cleavage Cocktails for tBu Deprotection

| Cocktail Composition (v/v/v) | Target Application | Cleavage Time | Scavenger Efficiency |

|---|---|---|---|

| 95% TFA / 2.5% TIS / 2.5% H₂O | General peptides without Cys/Met | 2.5 hours | Excellent for tBu cation[3] |

| 94% TFA / 2.5% TIS / 2.5% EDT / 1% H₂O | Peptides containing Cys/Met | 3.0 hours | Prevents oxidative damage |

| 82.5% TFA / 5% Phenol / 5% Thioanisole / 5% H₂O / 2.5% EDT | Highly complex, multi-sensitive sequences | 3.0 hours | Maximum protection (Reagent K)[3] |

Visualizations of Synthetic Architecture

The following diagrams illustrate the logical flow of the synthesis and the structural role of the linker in modern drug design.

Figure 1: Solid-phase synthesis workflow for incorporating this compound.

Figure 2: Structural architecture of a PROTAC utilizing the bifunctional benzoic acid-propyl linker.

References

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL:[Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

reaction conditions for attaching 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid to amines

Application Note: Selective Amidation of 3-(3-Tert-butoxy-3-oxopropyl)benzoic Acid

Abstract & Chemical Context

This guide details the reaction conditions for coupling This compound (Compound 1 ) with various amines. This molecule represents a classic "monoprotected dicarboxylic acid" scaffold, often used as a linker in PROTACs, peptidomimetics, and antibody-drug conjugates (ADCs).

The Challenge: The molecule contains two carbonyl centers:

-

Aromatic Carboxylic Acid (Reactive Site): The target for amidation.

-

Aliphatic tert-Butyl Ester (Latent Site): A protecting group that must remain intact.

While tert-butyl esters are generally stable to basic conditions, they are acid-labile. Standard amide coupling protocols often employ acidic workups (e.g., 1M HCl) or generate acidic byproducts (e.g., HCl from acid chlorides) that can prematurely cleave the ester, leading to yield loss or polymerization.

The Solution: This protocol prioritizes neutral-to-basic activation strategies and buffered workup conditions to ensure chemoselectivity.

Chemical Analysis & Reactivity Profile

| Feature | Chemical Property | Implication for Protocol |

| Reactive Site | Benzoic Acid (Ar-COOH) | Moderate reactivity. Conjugation with the benzene ring reduces electrophilicity compared to aliphatic acids. Requires efficient activation (HATU/T3P). |

| Protecting Group | tert-Butyl Ester (-COOtBu) | Acid Sensitive. Cleaves at pH < 2 or with Lewis acids. Stable to DIPEA, TEA, and aqueous NaHCO₃. |

| Linker | Propyl Chain | Flexible tether. Does not induce significant steric hindrance at the benzoic acid site. |

Decision Matrix: Selecting the Right Coupling Reagent

Select your protocol based on the nucleophilicity and steric hindrance of your amine partner.

Figure 1: Decision matrix for coupling reagent selection based on amine classification.

Detailed Experimental Protocols

Method A: Standard Coupling (EDC/HOBt)

Best for: Primary amines, non-precious substrates, and scale-up.

Reagents:

-

Amine (1.1 equiv)[4]

-

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DCM or DMF (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve Compound 1 and HOBt in DCM (or DMF) at room temperature (RT).

-

Activation: Add EDC·HCl. Stir for 15 minutes. The solution may become slightly cloudy.

-

Coupling: Add the Amine followed by DIPEA.

-

Note: Adding DIPEA is crucial to neutralize the HCl salt of EDC and maintain the basicity required for the amine to react.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.[3]

-

Workup (Critical):

Method B: High-Efficiency Coupling (HATU)

Best for: Secondary amines, hindered substrates, and high-throughput synthesis.

Reagents:

-

Amine (1.1 equiv)[4]

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Pre-activation: Dissolve Compound 1 in DMF. Add HATU and DIPEA (1.0 equiv). Stir for 5 minutes. The solution will turn yellow/orange (formation of the active ester).

-

Addition: Add the Amine and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 1–2 hours. HATU reactions are typically fast.

-

Workup:

-

Dilute with Ethyl Acetate/Ether (1:1).

-

Wash 3x with water (to remove DMF and urea byproducts).

-

Wash 1x with 10% Citric Acid .

-

Wash 1x with Sat. NaHCO₃.

-

Dry and concentrate.

-

Method C: Scalable & Clean Coupling (T3P)

Best for: Anilines (weak nucleophiles), large scale (>10g), and easiest workup.

Reagents:

-

Amine (1.1 equiv)[4]

-

T3P (Propylphosphonic anhydride) (1.5 equiv, 50% solution in EtOAc/DMF)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF[8]

Procedure:

-

Setup: Combine Compound 1 , Amine, and Base in EtOAc. Cool to 0°C.[4]

-

Addition: Dropwise add the T3P solution.

-

Reaction: Allow to warm to RT and stir for 2–16 hours.

-

Workup:

Critical Control Points & Troubleshooting

Preserving the tert-Butyl Ester

The most common failure mode is the accidental hydrolysis of the ester during workup.

Figure 2: Workup strategy to prevent premature deprotection.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield / Missing Ester | Acidic workup was too harsh. | Switch from HCl to Citric Acid or NH₄Cl. Keep workup cold (0°C). |

| No Reaction (Aniline) | Nucleophile is too weak. | Switch to Method C (T3P) or heat Method B (HATU) to 50°C. |

| Precipitate in DMF | Urea byproduct (from DCC/EDC). | Filter precipitate before workup. Switch to HATU (soluble byproducts). |

| Racemization | Not applicable to Benzoic acid. | N/A for this specific molecule (achiral at reaction site). |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6][9][11] Organic Process Research & Development, 20(2), 140–177. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter 5 on Esters). Link

-

Patterson, J. (2024). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Scientific Update. Link

Sources

- 1. Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides | MDPI [mdpi.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. researchgate.net [researchgate.net]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. growingscience.com [growingscience.com]

- 12. tert-Butyl Esters [organic-chemistry.org]

scale-up synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid for drug discovery

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid . This molecule serves as a critical "orthogonal linker" in medicinal chemistry. It features a free benzoic acid moiety for immediate coupling (e.g., to a warhead or ligand) and a tert-butyl protected ester that remains stable under basic coupling conditions but can be selectively deprotected later under acidic conditions.

Key Advantages of this Protocol:

-

Cost-Efficiency: Utilizes 3-bromobenzoic acid rather than the expensive iodo-analog.

-

Scalability: Designed for multi-gram to kilogram batches, avoiding chromatography where possible.

-

Purity: Includes specific metal scavenging steps to ensure Palladium (Pd) levels meet pharmaceutical standards (<10 ppm).

Strategic Analysis & Retrosynthesis

To achieve high throughput and reproducibility, we utilize a Heck Coupling followed by Selective Hydrogenation strategy. This route is superior to Knoevenagel or alkylation approaches due to the high availability of starting materials and the avoidance of harsh transesterification steps that could scramble the ester protection.

Synthetic Pathway (DOT Visualization)

Figure 1: Two-step synthetic pathway designed for chemoselectivity and scale.

Detailed Experimental Protocols

Step 1: The Heck Coupling

Objective: Construct the carbon skeleton while preserving the carboxylic acid.

Reaction:

3-Bromobenzoic acid + tert-Butyl acrylate

Reagents & Materials:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 3-Bromobenzoic Acid | 1.0 | Substrate | Solid, easy to handle. |

| tert-Butyl Acrylate | 1.25 | Coupling Partner | Flammable. Contains MEHQ stabilizer.[1] |

| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst Precursor | Weigh in air, store under N₂. |

| P(o-tol)₃ | 0.02 (2 mol%) | Ligand | Stabilizes Pd, prevents "Palladium Black". |

| Triethylamine (Et₃N) | 2.5 | Base | Scavenges HBr. Must be dry. |

| DMF | 5 vol (mL/g) | Solvent | High boiling, solubilizes carboxylate. |

Procedure:

-

Setup: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 3-Bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

-

Inerting: Evacuate and backfill with Nitrogen (

) three times. This is critical to prevent Pd oxidation and homocoupling. -

Solvation: Add DMF (anhydrous) and Et₃N via syringe/cannula. Stir until solids dissolve.

-

Addition: Add tert-butyl acrylate in a single portion.

-

Reaction: Heat the mixture to 100°C . Monitor by HPLC/UPLC.

-

Checkpoint: Conversion should be >98% within 12–16 hours.

-

-

Workup (Critical for Purity):

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (10 volumes).

-

Acidification: Slowly adjust pH to ~3–4 using 1M Citric Acid .

-

Warning: Do NOT use concentrated HCl or pH < 2, as this will hydrolyze the tert-butyl ester (isobutylene loss).

-

Collect the precipitate by filtration. Wash with water (3x) to remove DMF and Et₃N salts.

-

Dry the solid in a vacuum oven at 45°C.

-

Step 2: Selective Hydrogenation & Metal Scavenging

Objective: Reduce the alkene without reducing the aromatic ring or cleaving the ester, and remove Pd residues.

Reaction:

Intermediate 1 +

Procedure:

-

Setup: Dissolve the dried Intermediate 1 in Methanol (10 volumes).

-

Catalyst: Add 10 wt% Pd/C (50% wet). Use a loading of 5 wt% relative to the substrate.

-

Hydrogenation: Purge with

, then introduce-

Note: High pressure is unnecessary and risks reducing the aromatic ring.

-

-

Monitoring: Stir vigorously at Room Temperature (20–25°C). Reaction is typically complete in 2–4 hours.

-

Pd Removal (The "Self-Validating" Step):

-

Once complete, purge with

. -

Add SiliaMetS® Thiol (or equivalent metal scavenger) at 10 wt% relative to substrate. Stir for 1 hour. This ensures the final API precursor has low metal content.

-

Filter through a pad of Celite to remove Pd/C and the scavenger.

-

Concentrate the filtrate under reduced pressure.

-

-

Crystallization: Recrystallize the crude solid from EtOAc/Heptane to yield the pure product as a white crystalline solid.

Quality Control & Troubleshooting

Impurity Control Strategy (DOT Visualization)

Figure 2: Decision tree for impurity remediation during scale-up.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Oxygen poisoning of Pd catalyst. | Ensure rigorous |

| "Black" Precipitate | "Palladium Black" formation (catalyst death). | Increase ligand loading or lower temperature to 90°C. |

| Product is an Oil (Step 2) | Residual DMF or solvent. | Dry under high vacuum (>24h) or perform an aqueous wash with brine during workup. |

| Loss of t-Butyl Group | Workup too acidic. | Use Citric Acid or 0.5M HCl for acidification. Avoid heating during acidification. |

References

-

Heck Reaction Fundamentals: Littke, A. F., & Fu, G. C. (2001).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[2] Link (Foundational text on ligand effects, applicable to bromides).

-

Scale-Up of Heck Reactions: DeVries, J. G. (2001). The Heck Reaction in the Production of Fine Chemicals. Canadian Journal of Chemistry. Link

-

Metal Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

-

Safety of Acrylates: ChemicalBook. (2025). tert-Butyl acrylate Safety Data Sheet. Link

- Selective Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for chemoselectivity).

Sources

Troubleshooting & Optimization

preventing premature deprotection of tert-butyl group in acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in peptide synthesis and organic methodology: the premature deprotection of the tert-butyl (t-Bu) group—including t-butyl esters, ethers, and tert-butyloxycarbonyl (Boc) amines—under mildly acidic conditions.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your protecting groups remain intact during purification and isolation workflows.

I. Mechanistic Causality: Why Premature Cleavage Occurs

To prevent premature deprotection, we must first understand the thermodynamic and kinetic drivers of the cleavage event. The t-Bu group is highly stable to nucleophiles and basic conditions due to extreme steric hindrance[1]. However, under acidic conditions, it undergoes a unimolecular elimination (E1) mechanism[1][2].

When exposed to acids (e.g., Trifluoroacetic acid [TFA], HCl, or even acidic silanol groups on silica gel), the heteroatom (oxygen or nitrogen) is protonated. This protonated intermediate fragments to release a highly stable tertiary carbocation (t-butyl cation)[2]. The cation subsequently loses a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle[3].

Premature cleavage typically occurs not during intentional deprotection steps, but as an artifact of concentration effects during workup or purification. For example, while a compound may be stable in 0.1% TFA during Reverse-Phase HPLC (RP-HPLC), rotary evaporation of the collected fractions selectively removes water and acetonitrile, concentrating the TFA and drastically lowering the pH, which triggers the E1 cleavage[4][5].

Caption: Acid-catalyzed E1 cleavage mechanism of tert-butyl protecting groups.

II. Quantitative Data: Stability & Condition Matrices

Understanding the relative stability of the t-Bu group across different environments allows for rational experimental design.

Table 1: Stability of t-Bu Groups in Common Acidic Environments

| Environment / Reagent | pKa (approx.) | t-Bu Stability | Primary Risk Factor for Premature Cleavage |

| 95% TFA / 5% Scavengers | 0.23 | Highly Labile | Intentional global deprotection condition[6]. |

| 0.1% TFA in H₂O/MeCN | ~2.0 | Moderate | Concentration during solvent evaporation (Rotavap)[5]. |

| 0.1% Formic Acid (FA) | 3.75 | Stable | Prolonged storage in solution at room temperature. |

| Silica Gel (Untreated) | ~4.5 - 5.0 | Variable | Acidic silanol sites catalyzing localized cleavage. |

| DCM (Unstabilized) | N/A | Variable | Photolytic/thermal degradation of DCM generating trace HCl[2]. |

Table 2: Recommended RP-HPLC Mobile Phase Modifiers

| Modifier | pH Range | Volatility | Recommendation for t-Bu Compounds |

| 0.1% TFA | 2.0 | High | ❌ Avoid if fractions require thermal concentration. |

| 0.1% Formic Acid | 2.7 | High | ✅ Excellent alternative; weaker acid, safe for lyophilization. |

| 10 mM NH₄HCO₃ | 7.8 | High | ✅ Ideal for base-stable t-Bu compounds; highly volatile. |

| 0.1% NH₄OH | 10.5 | High | ✅ Best for highly acid-sensitive substrates (e.g., Trt/t-Bu combos). |

III. Troubleshooting & FAQ Guide

Q1: I am purifying a Boc-protected intermediate via RP-HPLC using standard 0.1% TFA. The LC-MS shows the intact mass during the run, but after rotary evaporation, my NMR shows complete loss of the Boc group. What happened? A: You are observing a classic concentration-induced cleavage. During rotary evaporation, the volatile organic solvents (acetonitrile/methanol) and water evaporate faster than TFA (boiling point 72.4 °C). As the volume decreases, the TFA concentration spikes from 0.1% to potentially >10%, dropping the pH and initiating the E1 cleavage of the Boc group[2][5]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid or 10 mM Ammonium Bicarbonate[4]. If you must use TFA, immediately freeze the collected fractions and lyophilize them (freeze-dry) rather than using a rotary evaporator. Lyophilization removes TFA in the vapor phase without concentrating it in the liquid phase.

Q2: My t-butyl ester degrades during normal-phase silica gel chromatography. How can I prevent this? A: Standard silica gel is mildly acidic due to surface silanol groups (Si-OH), which can act as a heterogeneous acid catalyst. Solution: Buffer your silica gel. Pre-treat the column by flushing it with your starting mobile phase containing 1-2% Triethylamine (Et₃N) or Pyridine. This neutralizes the acidic silanol sites. Ensure you also add 0.1% Et₃N to your elution solvent to maintain a neutralized environment throughout the run.

Q3: Does the choice of solvent during storage affect t-Bu stability? A: Absolutely. Storing t-Bu protected compounds in unbuffered halogenated solvents like Chloroform or Dichloromethane (DCM) is a common pitfall. Over time, these solvents degrade upon exposure to light and ambient moisture to generate trace amounts of HCl gas, which will cleanly deprotect Boc and t-Bu esters[2]. Solution: Store purified compounds as dry solids (lyophilized) at -20 °C. If solution storage is mandatory, use amylene-stabilized DCM or add a trace amount of a non-nucleophilic base (e.g., DIPEA) to act as an acid scavenger.

Caption: Decision tree for mitigating premature t-Bu cleavage during RP-HPLC.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. This prevents the progression of degraded material into subsequent synthetic steps.

Protocol A: Mild RP-HPLC Purification of Acid-Sensitive t-Bu Compounds

This protocol utilizes Formic Acid to provide sufficient chromatographic resolution while preventing concentration-induced cleavage.

-

Mobile Phase Preparation:

-

Buffer A: MS-grade H₂O with 0.1% (v/v) Formic Acid.

-

Buffer B: MS-grade Acetonitrile with 0.1% (v/v) Formic Acid.

-

-

Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 10% B). Do not use neat TFA to aid solubility. If solubility is poor, use a minimal amount of DMSO[4].

-

Chromatography: Run the preparative gradient monitoring at 214 nm and 254 nm. Collect fractions based on threshold triggering.

-

Self-Validation Step (Critical): Before pooling and concentrating, take a 10 µL aliquot from the center of the target fraction peak. Dilute with 90 µL of MeCN and inject into an LC-MS.

-

Validation Check: Confirm the presence of the target mass

. If a mass of

-

-

Isolation: Pool validated fractions into a round-bottom flask. Do not rotavap. Shell-freeze the solution using a dry ice/acetone bath and lyophilize for 24-48 hours to yield the intact, pure solid.

Protocol B: Neutralized Normal-Phase Silica Gel Chromatography

This protocol prevents acid-catalyzed degradation on silica surfaces.

-

Solvent Preparation: Prepare the desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the mixture and stir well.

-

Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete neutralization of the silanol sites.

-

Loading: Dissolve the sample in a minimum amount of the spiked solvent and load it onto the column.

-

Elution & Collection: Elute the column, collecting standard fraction volumes.

-

Self-Validation Step: Spot the fractions on a TLC plate. Co-spot with the crude starting material.

-

Validation Check: If the t-Bu group has cleaved, the resulting free acid or amine will streak heavily on the TLC plate or remain at the baseline (

). A tight, mobile spot confirms the protecting group is intact.

-

-

Concentration: Pool the desired fractions and concentrate via rotary evaporation. The trace Et₃N will be removed under high vacuum, leaving the stable, protected product.

V. References

-

StackExchange Chemistry. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" StackExchange. Available at:[Link]

-

Organic Process Research & Development. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." ACS Publications. Available at: [Link]

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

Sources

purification of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid from reaction byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional intermediates. The purification of 3-(3-tert-butoxy-3-oxopropyl)benzoic acid presents a classic structural dichotomy: it possesses a highly polar, free carboxylic acid moiety alongside a hydrophobic, acid-labile tert-butyl ester.

Standard purification workflows often fail here because the conditions required to manipulate the free acid can inadvertently destroy the ester. This guide is designed to provide you with the mechanistic understanding and self-validating protocols needed to successfully isolate this molecule from complex reaction mixtures.

Part 1: Molecular Vulnerabilities & Causality